![molecular formula C11H15NO5S2 B5345759 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5345759.png)
4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Wirkmechanismus
4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine exerts its pharmacological effects by inhibiting the activity of HDACs, which leads to the accumulation of acetylated histones and the re-expression of silenced genes. The reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells are the main mechanisms by which this compound exerts its anti-cancer effects. In neurodegenerative disorders, this compound has been shown to improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. This compound also inhibits the production of pro-inflammatory cytokines by suppressing the activity of transcription factors that regulate the expression of these cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the intrinsic apoptotic pathway and reactivating tumor suppressor genes. In neurodegenerative disorders, this compound improves cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. This compound also inhibits the production of pro-inflammatory cytokines by suppressing the activity of transcription factors that regulate the expression of these cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine in lab experiments is its potent and selective inhibitory activity against HDACs. This makes it an ideal tool for studying the role of HDACs in gene regulation and disease pathogenesis. However, the use of this compound in lab experiments is limited by its low solubility in water, which can make it difficult to administer to cells or animals. In addition, this compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research of 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine. One potential area of investigation is the development of more potent and selective HDAC inhibitors that can be used for the treatment of cancer and other diseases. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to personalize treatment strategies. Additionally, the use of this compound in combination with other drugs or therapies is an area of active investigation, as it may enhance the efficacy of these treatments. Finally, the development of more efficient synthesis methods for this compound could help to reduce the cost and increase the availability of this compound for research and clinical use.
Synthesemethoden
The synthesis of 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine involves the reaction of 3-(methylsulfonyl)benzenesulfonyl chloride with morpholine in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity, leading to the re-expression of tumor suppressor genes. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, as it has been shown to improve cognitive function and reduce neuroinflammation in animal models. In addition, this compound has been investigated for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-(3-methylsulfonylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S2/c1-18(13,14)10-3-2-4-11(9-10)19(15,16)12-5-7-17-8-6-12/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUURKNDKYGJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)
![6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5345683.png)
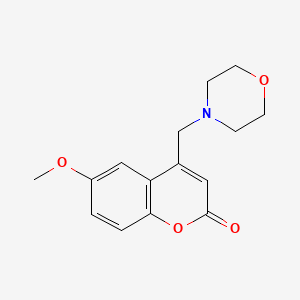
![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)
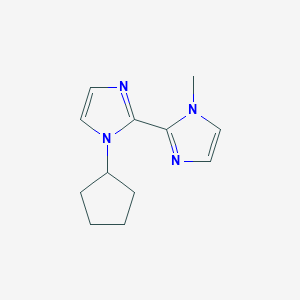
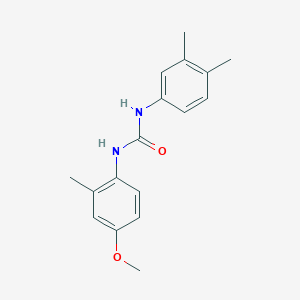
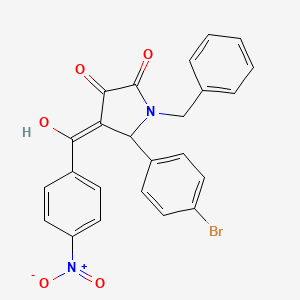
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5345724.png)
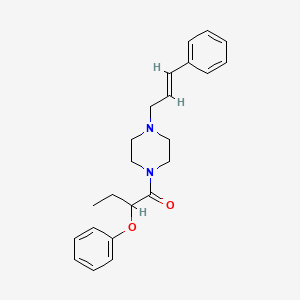
![6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5345741.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5345756.png)
![1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5345767.png)
![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5345773.png)